

2-(Methylthio)oxazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)oxazole

Cat. No.: B1600053

[Get Quote](#)

An In-Depth Technical Guide to **2-(Methylthio)oxazole**: Structure, Synthesis, and Synthetic Utility

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.^{[1][2]} Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.^{[3][4]} Numerous FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its therapeutic relevance.^{[2][5]}

Within the vast library of oxazole-based synthons, **2-(Methylthio)oxazole** (CAS No: 201017-90-5) emerges as a particularly versatile and strategic building block.^{[6][7]} The methylthio (-SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic handle that can be readily oxidized and subsequently displaced. This reactivity provides a reliable gateway for introducing a diverse array of functional groups at a key position on the oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds for drug discovery and development.

This technical guide offers a comprehensive overview of **2-(Methylthio)oxazole** for researchers, scientists, and drug development professionals. It details the molecule's core attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and

discusses its applications as a strategic intermediate, providing field-proven insights grounded in established chemical principles.

Chapter 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This chapter details the definitive structure and key physicochemical data for **2-(Methylthio)oxazole**.

Chemical Structure and IUPAC Name

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio group. The accepted IUPAC name is **2-(Methylthio)oxazole**.

Chemical Structure:


Chemical structure of 2-(Methylthio)oxazole

Figure 1. Chemical Structure of 2-(Methylthio)oxazole.

Physicochemical Properties

The quantitative data for **2-(Methylthio)oxazole** are summarized below. It is important to note that while some properties like molecular weight are absolute, others like boiling point are often not experimentally determined for specialized research chemicals and may be absent from supplier databases.^[7]

Property	Value	Source
IUPAC Name	2-(Methylthio)oxazole	-
CAS Number	201017-90-5	[6][7]
Molecular Formula	C ₄ H ₅ NOS	[6][7]
Molecular Weight	115.15 g/mol	[6][7]
Canonical SMILES	CSC1=NC=CO1	[7]
Boiling Point	No data available	[7]
Storage Conditions	Sealed in dry, 2-8°C	[7]
Primary Application	Heterocyclic Building Block, Research Chemical	[6][7]

Chapter 2: Synthesis of the 2-(Methylthio)oxazole Scaffold

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α -acylamino ketones.[1] For **2-(Methylthio)oxazole**, a strategic approach is required that either introduces the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly effective modern approach involves the reaction of a sulfur-containing precursor with a suitable nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation

The proposed synthesis leverages the high reactivity of triflic anhydride ((CF₃SO₂)₂O) to activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs the required methylthio group at the C4 position and a methyl group at C5. For the parent compound, a different precursor would be needed, but this methodology demonstrates the core principle. The subsequent removal of the C4-methylthio group can be accomplished with reducing agents like Raney Nickel.[8]

Experimental Protocol: Synthesis of a Substituted Analog

This protocol, adapted from Herrera et al., describes the synthesis of a related 4-(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism. [8]

Step 1: Reagent Preparation

- In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the high reactivity of triflic anhydride and prevent side reactions.
- Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

- In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is used to avoid its reaction with the anhydride or the activated nitrile.
- Add this solution dropwise to the cold (-78 °C) solution from Step 1.

Step 3: Cyclization and Work-up

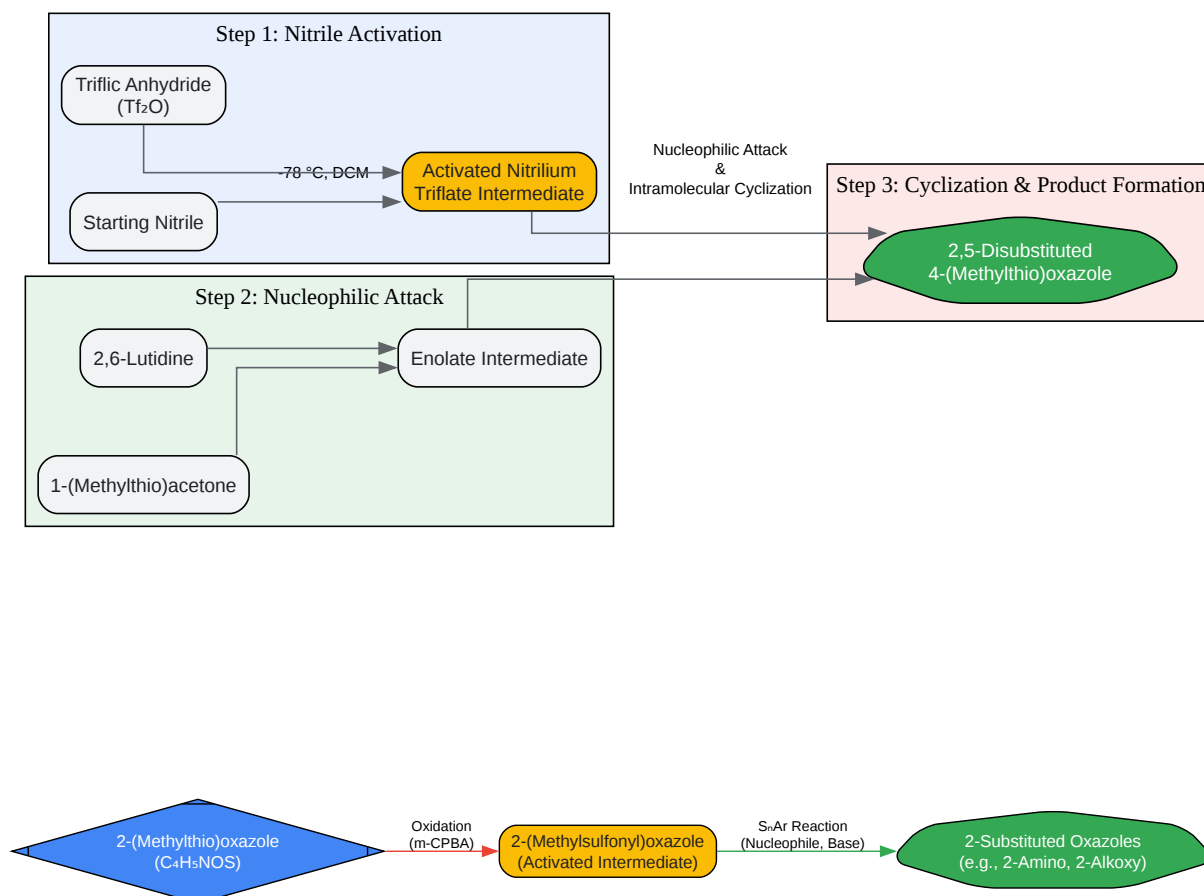
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent in vacuo to yield the crude product.

Step 4: Purification

- Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole derivative.

Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 201017-90-5|2-(Methylthio)oxazole|BLD Pharm [bldpharm.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [2-(Methylthio)oxazole chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600053#2-methylthio-oxazole-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com